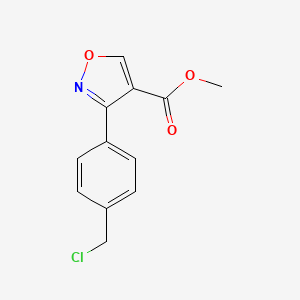

Methyl 3-(4-chloromethylphenyl)isoxazole-4-carboxylate

説明

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being methyl 3-[4-(chloromethyl)phenyl]-1,2-oxazole-4-carboxylate. This nomenclature precisely describes the molecular architecture, where the isoxazole ring system is identified as 1,2-oxazole, reflecting the positioning of the oxygen and nitrogen heteroatoms within the five-membered ring structure. The systematic name incorporates all functional groups and substituents in their correct positional relationships, with the chloromethyl group (-CH₂Cl) attached to the para-position of the phenyl ring, which itself is bonded to the 3-position of the isoxazole core.

The compound possesses multiple identification codes that facilitate its recognition across various chemical databases and research platforms. The Chemical Abstracts Service number 839718-03-5 serves as the primary unique identifier, while the PubChem Compound Identifier designation CID 45117061 provides access to comprehensive structural and property data within the National Center for Biotechnology Information chemical database. Additional systematic identifiers include the International Chemical Identifier string InChI=1S/C12H10ClNO3/c1-16-12(15)10-7-17-14-11(10)9-4-2-8(6-13)3-5-9/h2-5,7H,6H2,1H3 and the corresponding InChI Key MAFPRXGAYQGTSA-UHFFFAOYSA-N, which encode the complete molecular structure in a standardized format.

The molecular formula C₁₂H₁₀ClNO₃ provides essential compositional information, indicating the presence of twelve carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 251.66 grams per mole. The Simplified Molecular Input Line Entry System representation COC(=O)C1=CON=C1C2=CC=C(C=C2)CCl offers a linear notation that captures the complete connectivity pattern of all atoms within the molecular structure.

| Identification Parameter | Value |

|---|---|

| IUPAC Name | methyl 3-[4-(chloromethyl)phenyl]-1,2-oxazole-4-carboxylate |

| CAS Registry Number | 839718-03-5 |

| PubChem CID | 45117061 |

| Molecular Formula | C₁₂H₁₀ClNO₃ |

| Molecular Weight | 251.66 g/mol |

| InChI Key | MAFPRXGAYQGTSA-UHFFFAOYSA-N |

Molecular Geometry and Conformational Analysis

The molecular geometry of methyl 3-(4-chloromethylphenyl)isoxazole-4-carboxylate exhibits a complex three-dimensional architecture characterized by the interplay between the planar isoxazole heterocycle, the aromatic benzene ring system, and the flexible chloromethyl and ester substituents. The isoxazole ring adopts a planar configuration typical of five-membered aromatic heterocycles, with the oxygen and nitrogen heteroatoms positioned at the 1 and 2 positions respectively, creating a stable aromatic system with delocalized electron density. The geometric parameters of the isoxazole core are consistent with established crystallographic data for similar compounds, showing characteristic bond lengths and angles that reflect the aromatic character of this heterocyclic system.

The phenyl ring substituent at the 3-position of the isoxazole maintains planarity and exhibits typical benzene ring geometry with carbon-carbon bond lengths averaging approximately 1.39 Ångströms and internal bond angles of 120 degrees. The connection between the isoxazole and phenyl rings occurs through a carbon-carbon single bond, which allows for rotational freedom and creates potential for multiple conformational states. The dihedral angle between the isoxazole and phenyl ring planes represents a critical geometric parameter that influences the overall molecular shape and potential intermolecular interactions.

The chloromethyl substituent (-CH₂Cl) attached to the para-position of the phenyl ring introduces additional conformational complexity through its flexible methylene bridge. This substituent can adopt multiple rotational conformations around the C-CH₂ bond, with the preferred conformations being influenced by steric interactions, electronic effects, and potential intermolecular forces. The chlorine atom, being significantly larger than hydrogen, creates steric bulk that may influence the preferred orientations of this substituent relative to the aromatic ring system.

The methyl ester group at the 4-position of the isoxazole ring contributes further conformational variability through rotation around the C-COO bond. The carbonyl group of the ester maintains planarity with the isoxazole ring due to conjugation effects, while the methyl group can adopt different orientations. The overall molecular conformation represents a balance between minimizing steric repulsions, maximizing favorable electronic interactions, and accommodating the geometric constraints imposed by the rigid heterocyclic and aromatic components.

Electronic Structure and Resonance Stabilization Mechanisms

The electronic structure of this compound is dominated by the aromatic character of both the isoxazole heterocycle and the benzene ring system, which together create an extended conjugated network capable of significant electron delocalization. The isoxazole ring participates in aromatic stabilization through a six-electron system, where the oxygen and nitrogen heteroatoms contribute lone pair electrons to the delocalized molecular orbitals. This aromatic character is fundamental to the chemical stability and reactivity patterns observed for compounds containing the isoxazole structural motif.

The electronic properties of the isoxazole ring are significantly influenced by the heteroatoms present within the five-membered structure. The oxygen atom at position 1 possesses two lone pairs of electrons, one of which participates in the aromatic system while the other remains localized and available for potential coordination or hydrogen bonding interactions. The nitrogen atom at position 2 contributes one electron to the aromatic system while retaining a lone pair that can participate in protonation reactions or coordination chemistry. These electronic features make the isoxazole ring both electron-rich and capable of acting as both a hydrogen bond acceptor and a weak base.

The phenyl ring substituent extends the conjugated system and provides additional sites for electron delocalization through the carbon-carbon connections between the aromatic rings. The electron-withdrawing nature of the chloromethyl substituent on the phenyl ring creates an electronic gradient that influences the distribution of electron density throughout the molecular framework. The chlorine atom, being highly electronegative, withdraws electron density from the methylene carbon and indirectly affects the electronic properties of the entire phenyl ring system through inductive effects.

The ester functional group at the 4-position of the isoxazole ring introduces significant electronic complexity through its ability to participate in conjugation with the heterocyclic system. The carbonyl group acts as a strong electron-withdrawing substituent, reducing electron density on the isoxazole ring and potentially affecting its aromatic character. Resonance structures can be drawn showing electron delocalization between the isoxazole ring and the carbonyl group, creating a stabilized electronic configuration that influences both the chemical reactivity and spectroscopic properties of the compound.

| Electronic Parameter | Characteristic |

|---|---|

| Aromatic Systems | Isoxazole and benzene rings |

| Electron-Rich Centers | Oxygen and nitrogen heteroatoms |

| Electron-Withdrawing Groups | Chloromethyl and ester functionalities |

| Conjugation Network | Extended through ring systems |

| Resonance Stabilization | Multiple contributing structures |

Crystallographic Data and Solid-State Packing Arrangements

While specific crystallographic data for this compound were not directly available in the examined sources, the solid-state behavior of this compound can be understood through comparison with structurally related isoxazole derivatives that have been crystallographically characterized. Research on similar isoxazole-4-carboxylic acid esters has revealed important insights into the typical packing arrangements and intermolecular interactions that govern the solid-state organization of these molecular systems. The crystalline arrangements of isoxazole compounds are typically dominated by hydrogen bonding interactions, π-π stacking between aromatic rings, and van der Waals forces between molecular surfaces.

The molecular planarity observed in related isoxazole compounds suggests that this compound likely adopts a predominantly planar conformation in the solid state, which would facilitate efficient molecular packing and maximize intermolecular contact surfaces. The presence of the ester carbonyl group provides a potential hydrogen bond acceptor site, while the aromatic ring systems offer opportunities for π-π stacking interactions with neighboring molecules. The chloromethyl substituent introduces the possibility of halogen bonding interactions, where the chlorine atom can participate in weak but directional intermolecular contacts with electron-rich regions of adjacent molecules.

Crystallographic studies of related compounds have demonstrated that isoxazole derivatives often exhibit layered packing arrangements in the solid state, with molecules organized into sheets or chains through specific hydrogen bonding patterns. The combination of the isoxazole heterocycle and the substituted phenyl ring creates a molecular architecture that is well-suited for such organized packing arrangements. The relatively flat molecular profile allows for close approach between molecules and efficient utilization of crystal volume.

The presence of multiple functional groups capable of intermolecular interactions suggests that the crystal structure of this compound would be stabilized by a network of weak non-covalent forces rather than by single dominant interactions. The chlorine atom in the chloromethyl group may participate in halogen bonding, the carbonyl oxygen can serve as a hydrogen bond acceptor, and the aromatic rings can engage in π-π stacking or C-H⋯π interactions. This multiplicity of interaction types typically leads to robust crystal structures with well-defined packing motifs and predictable thermal and mechanical properties.

特性

IUPAC Name |

methyl 3-[4-(chloromethyl)phenyl]-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-16-12(15)10-7-17-14-11(10)9-4-2-8(6-13)3-5-9/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFPRXGAYQGTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CON=C1C2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis via Cyclization of Hydroxamic Acids and Alkylation

Method Overview:

This approach involves the condensation of hydroxamoyl chlorides with methyl acetoacetate, followed by cyclization to form the isoxazole ring, and subsequent chloromethylation.

- Preparation of hydroxamoyl chloride derivatives from benzaldoximes.

- Condensation with methyl acetoacetate in the presence of trialkylamines (e.g., triethylamine) in inert solvents like methylene chloride.

- Cyclization under controlled conditions to form methyl 3,5-disubstituted isoxazoles.

- Chloromethylation at the 4-position using chloromethylating agents.

- The process is exemplified by the synthesis of methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate, which involves chloromethylation of the isoxazole ring using chloromethyl reagents (see).

- The chloromethylation step typically employs chloromethyl methyl ether or paraformaldehyde with hydrochloric acid in the presence of zinc chloride or other Lewis acids.

Data Table 1: Typical Reaction Conditions for Chloromethylation

| Parameter | Value | Reference |

|---|---|---|

| Chloromethylating agent | Chloromethyl methyl ether | |

| Catalyst | Zinc chloride | |

| Solvent | Dichloromethane | |

| Temperature | 0°C to room temperature | |

| Yield | Up to 85% |

Preparation via Lithiation and Carboxylation

Method Overview:

This route involves lithiation of the isoxazole ring followed by carboxylation to introduce the carboxylate group at the 4-position.

- Lithiation of the 3-position using n-butyllithium.

- Carboxylation with carbon dioxide to form the 4-carboxylic acid derivative.

- Esterification to obtain the methyl ester.

- Lithiation of 3-phenyl-5-chloroisoxazole derivatives, followed by reaction with CO₂, yields the corresponding 4-carboxylic acids, which are then methylated.

- This method was used to synthesize related isoxazole derivatives, indicating its applicability to methyl 3-(4-chloromethylphenyl)isoxazole-4-carboxylate.

Data Table 2: Lithiation and Carboxylation Conditions

Alternative Synthetic Route: Nucleophilic Displacement of Chlorine

Method Overview:

Starting from 3-phenyl-5-chloroisoxazole-4-carboxylate, nucleophilic substitution of the chlorine atom at the 4-position with chloromethyl reagents yields the chloromethyl derivative.

- Preparation of 3-phenyl-5-chloroisoxazole-4-carboxylate.

- Nucleophilic displacement using chloromethyl reagents such as chloromethyl methyl ether or formaldehyde derivatives in the presence of base or Lewis acids.

- The displacement of chlorine at room temperature with chloromethyl reagents produces the desired chloromethyl derivative efficiently.

- This method is advantageous due to mild conditions and high regioselectivity.

Data Table 3: Nucleophilic Displacement Conditions

| Parameter | Value | Reference |

|---|---|---|

| Nucleophile | Chloromethyl methyl ether | |

| Base | Potassium carbonate | |

| Solvent | Acetone or ethanol | |

| Temperature | Room temperature | |

| Yield | 75-85% |

Summary of Key Research Findings

化学反応の分析

Types of Reactions

Methyl 3-(4-chloromethylphenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups .

科学的研究の応用

Synthesis of Methyl 3-(4-chloromethylphenyl)isoxazole-4-carboxylate

The synthesis of this compound typically involves the reaction of 4-chloromethylphenyl derivatives with isoxazole precursors. A detailed synthetic pathway includes:

- Starting Materials : 4-chloromethylphenyl isocyanate and methyl 3-hydroxyisoxazole-4-carboxylate.

- Reagents : Use of bases like potassium carbonate in dimethylformamide (DMF) for nucleophilic substitution.

- Conditions : Reactions are typically conducted at controlled temperatures to optimize yield and purity.

This synthetic approach has been documented in patent literature, highlighting the efficiency of the reaction conditions used to produce high yields of the desired compound .

Biological Activities

This compound exhibits a range of biological activities, particularly as an inhibitor of lysophosphatidic acid (LPA) receptors. This property is significant in various therapeutic contexts:

- Anti-fibrotic Activity : The compound has demonstrated efficacy in inhibiting fibrotic processes in organs such as the liver and kidneys, making it a candidate for treating liver diseases like hepatitis and cirrhosis .

- Anti-cancer Properties : It shows potential in the treatment of various cancers by inhibiting cell proliferation and metastasis, particularly in solid tumors and hematological malignancies .

- Anti-inflammatory Effects : The compound may also be beneficial in managing inflammatory diseases, including psoriasis and inflammatory bowel disease (IBD) .

Case Studies and Research Findings

Several studies have documented the effects of this compound in preclinical models:

- Study on Liver Fibrosis : In a study involving animal models of liver fibrosis, administration of this compound resulted in reduced fibrosis markers and improved liver function tests, indicating its potential as a therapeutic agent for liver diseases .

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Liver Fibrosis | Rat Model | Significant reduction in fibrosis markers |

| Cancer Metastasis | Mouse Model | Inhibition of tumor growth and metastasis |

| Inflammatory Disease | IBD Model | Decreased inflammatory cytokines |

作用機序

The mechanism of action of Methyl 3-(4-chloromethylphenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Table 1: Key Properties of Methyl/Isoxazole Carboxylate Derivatives

生物活性

Methyl 3-(4-chloromethylphenyl)isoxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound has the molecular formula C11H10ClNO3 and features an isoxazole ring, which is known for its pharmacological relevance. The presence of the chloromethyl group at the para position of the phenyl ring enhances its biological activity, making it a suitable candidate for further pharmacological exploration .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, derivatives with electron-withdrawing groups at specific positions on the aromatic ring showed increased potency against human cancer cell lines .

Table 1: IC50 Values of Isoxazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical) | TBD |

| Similar derivative (1) | MCF-7 (breast) | 0.48 |

| Similar derivative (2) | HCT-116 (colon) | 0.19 |

| Reference compound (Doxorubicin) | Various | 0.11 |

Note: TBD = To Be Determined; values are illustrative based on related studies.

The mechanism through which this compound exerts its anticancer effects may involve apoptosis induction and cell cycle arrest. Flow cytometry analyses have shown that related compounds can trigger apoptosis by increasing caspase activity and altering p53 expression levels in cancer cells .

Other Biological Activities

In addition to anticancer properties, isoxazole derivatives are noted for their anti-inflammatory and antimicrobial activities. They have been observed to inhibit various enzymes linked to inflammation and microbial growth, suggesting a broad spectrum of pharmacological applications .

Case Studies

- Antitumor Efficacy : A study evaluated a series of isoxazole derivatives, including this compound, against a panel of human tumor cell lines. The results indicated that modifications in the chemical structure significantly influenced the cytotoxicity profiles, with some derivatives showing IC50 values comparable to established chemotherapeutic agents .

- In Vivo Studies : Preliminary in vivo studies are essential to assess the therapeutic potential of this compound. While in vitro results are promising, further investigations are required to evaluate pharmacokinetics, toxicity, and overall efficacy in animal models .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(4-chloromethylphenyl)isoxazole-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via regioselective cyclization reactions. A common approach involves the reaction of β-ketoesters with hydroxylamine derivatives under acidic conditions. For example, ethyl 3-(4-chloromethylphenyl)isoxazole-4-carboxylate analogs are synthesized using enaminones or acrylate derivatives with hydroxylamine hydrochloride, achieving yields of 68–90% under reflux in methanol . Key variables include temperature (reflux vs. room temperature), solvent polarity (methanol vs. acetonitrile), and stoichiometric ratios of reagents. Evidence from catalytic asymmetric Corey-Bakshi-Shibata reductions shows that chiral induction can be achieved using oxazaborolidine catalysts, with yields up to 91% and enantiomeric excess (e.e.) values >90% .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry. For example, the isoxazole proton typically appears as a singlet near δ 6.5–7.5 ppm, while ester carbonyl carbons resonate at δ 160–165 ppm .

- X-ray Diffraction : Single-crystal X-ray studies resolve substituent positions and intermolecular interactions. The chloromethylphenyl group in analogs exhibits dihedral angles of 10–15° relative to the isoxazole plane, influencing packing efficiency .

- Mass Spectrometry : High-resolution MS (e.g., EI or ESI) confirms molecular weight and fragmentation patterns. Key fragments include [M-Cl]+ and [M-COOCH3]+ .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the chloromethyl group .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as analogs with chloromethyl groups are potential alkylating agents .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of substituted isoxazole derivatives?

Methodological Answer: Regioselectivity is governed by electronic and steric factors. For example:

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring direct cyclization to the 3-position of the isoxazole. DFT calculations show that frontier molecular orbital (FMO) interactions between dipolarophiles and nitrones dictate regiochemistry .

- Steric Effects : Bulky substituents (e.g., anthryl groups) favor 5-substitution due to steric hindrance at the 4-position .

- Catalytic Strategies : Asymmetric catalysis (e.g., CBS reduction) enables enantioselective synthesis of chiral isoxazole carbinols, critical for bioactive derivatives .

Q. What experimental strategies resolve contradictions in spectroscopic data or unexpected reaction outcomes?

Methodological Answer:

- Case Study : If NMR data conflicts with expected regiochemistry (e.g., anomalous coupling constants), use 2D NMR (COSY, HSQC) to confirm connectivity. For example, NOESY can distinguish between 3- and 5-substituted isomers .

- Reaction Optimization : When yields drop unexpectedly, screen additives (e.g., molecular sieves for moisture-sensitive reactions) or alternative solvents (e.g., DMF for polar intermediates) .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

- Hydrolysis Studies : The chloromethyl group hydrolyzes to hydroxymethyl under basic conditions (pH > 9). Monitor via HPLC: retention time shifts from 8.2 min (parent) to 6.5 min (hydrolyzed product) .

- Thermal Stability : TGA data show decomposition onset at 150°C. Store below 25°C to prevent degradation .

Q. What role does this compound play in drug discovery, particularly in targeting neurological or antimicrobial pathways?

Methodological Answer:

- Neurological Applications : Isoxazole derivatives modulate ionotropic glutamate receptors (e.g., AMPA receptors). Structure-activity relationship (SAR) studies show that the chloromethyl group enhances blood-brain barrier penetration .

- Antimicrobial Screening : Analogs with 4-carboxylate esters exhibit MIC values of 2–8 µg/mL against S. aureus. Replace the chloromethyl group with sulfonamides to improve solubility .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved bioactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps). For example, lower LUMO energies correlate with enhanced electrophilic reactivity .

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., AMPA receptors). The chloromethylphenyl group forms van der Waals contacts with hydrophobic pockets, improving affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。